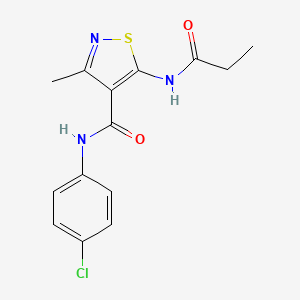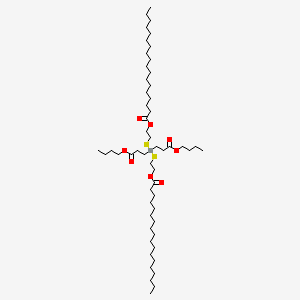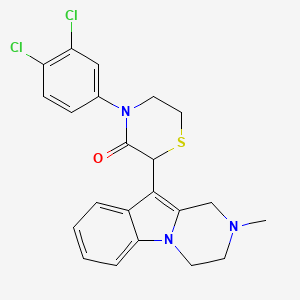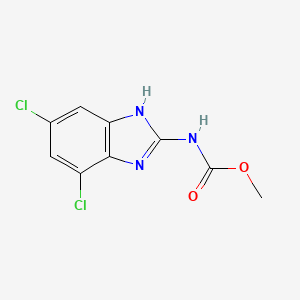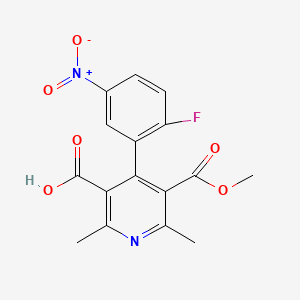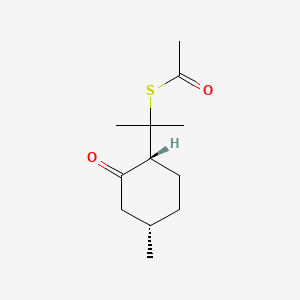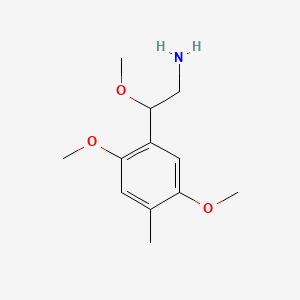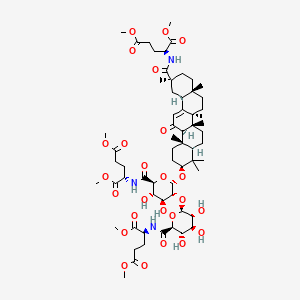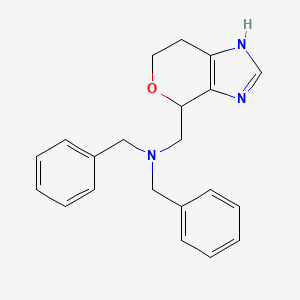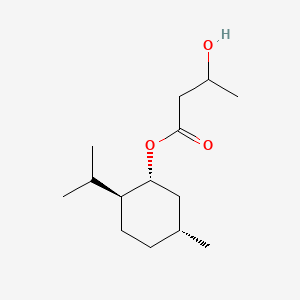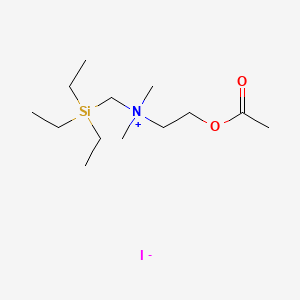
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide is a quaternary ammonium compound It is characterized by the presence of an ethyl group substituted with an acetyloxy group, a dimethylamino group, and a triethylsilyl group, with an iodide counterion
Méthodes De Préparation
The synthesis of ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide typically involves the quaternization of a tertiary amine with an alkyl iodide. The reaction conditions often include the use of solvents such as acetonitrile or dichloromethane, and the reaction is carried out at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide can undergo various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Hydrolysis: The acetyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding alcohol.
Common reagents used in these reactions include halide salts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide has several scientific research applications:
Chemistry: It can be used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound may be used in studies involving cell membrane interactions due to its quaternary ammonium structure.
Industry: It can be employed in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt cell membranes, leading to cell lysis. Additionally, the compound may interact with specific molecular targets, such as enzymes or receptors, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar compounds to ethanaminium, 2-(acetyloxy)-N,N-dimethyl-N-((triethylsilyl)methyl)-, iodide include other quaternary ammonium salts such as:
Ethanaminium, N,N,N-triethyl-, iodide: This compound lacks the acetyloxy and triethylsilyl groups, making it less complex and potentially less versatile in its applications.
N,N,N-Trimethyl-2-(phosphonooxy)ethanaminium: This compound has a phosphonooxy group instead of an acetyloxy group, which may alter its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
84584-66-7 |
|---|---|
Formule moléculaire |
C13H30INO2Si |
Poids moléculaire |
387.37 g/mol |
Nom IUPAC |
2-acetyloxyethyl-dimethyl-(triethylsilylmethyl)azanium;iodide |
InChI |
InChI=1S/C13H30NO2Si.HI/c1-7-17(8-2,9-3)12-14(5,6)10-11-16-13(4)15;/h7-12H2,1-6H3;1H/q+1;/p-1 |
Clé InChI |
SXSYGZDLPRCXAQ-UHFFFAOYSA-M |
SMILES canonique |
CC[Si](CC)(CC)C[N+](C)(C)CCOC(=O)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide;dihydrobromide](/img/structure/B12768960.png)

